Cas no 52212-86-9 ((3S,5aR,10bS,11S,11aS)-11-hydroxy-10b-[(3R,5aS,10bS,11R,11aR)-11-hydroxy-3-(hydroxymethyl)-2-methyl-1,4-dioxo-1,2,3,4,5a,6-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indol-10b(11H)-yl]-2,3-dimethyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiop)
![(3S,5aR,10bS,11S,11aS)-11-hydroxy-10b-[(3R,5aS,10bS,11R,11aR)-11-hydroxy-3-(hydroxymethyl)-2-methyl-1,4-dioxo-1,2,3,4,5a,6-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indol-10b(11H)-yl]-2,3-dimethyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiop structure](https://de.kuujia.com/scimg/cas/52212-86-9x500.png)
52212-86-9 structure
Produktname:(3S,5aR,10bS,11S,11aS)-11-hydroxy-10b-[(3R,5aS,10bS,11R,11aR)-11-hydroxy-3-(hydroxymethyl)-2-methyl-1,4-dioxo-1,2,3,4,5a,6-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indol-10b(11H)-yl]-2,3-dimethyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiop
(3S,5aR,10bS,11S,11aS)-11-hydroxy-10b-[(3R,5aS,10bS,11R,11aR)-11-hydroxy-3-(hydroxymethyl)-2-methyl-1,4-dioxo-1,2,3,4,5a,6-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indol-10b(11H)-yl]-2,3-dimethyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiop Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- (3S,5aR,10bS,11S,11aS)-11-hydroxy-10b-[(3R,5aS,10bS,11R,11aR)-11-hydroxy-3-(hydroxymethyl)-2-methyl-1,4-dioxo-1,2,3,4,5a,6-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indol-10b(11H)-yl]-2,3-dimethyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiop
- Verticillin B
- (3S,5aR,10bS,11S,11aS)-11-hydroxy-10b-[(3R,5aS,10bS,11R,11aR)-11-hydroxy-3-(hydroxymethyl)-2-methyl-1,4-dioxo-1,2,3,4,5a,6-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indol-10b(11H)-yl]-
- Verticillin B [MI]
- 52212-86-9
- Q27268137
- (10b,10'b(11H,11'H)-Bi-3,11a-epidithio-11ah-pyrazino(1',2':1,5)pyrrolo(2,3-b)indole)-1,1',4,4'-tetrone, 2,2',3,3',5a,5'a,6,6'-octahydro-11,11'-dihydroxy-3-(hydroxymethyl)-2,2',3'-trimethyl-, (3S,3'S,5aR,5'ar,10bS,10'bs,11S,11'S,11aS,11'as)-
- 7E33TE4BW9
- CHEMBL1089315
- UNII-7E33TE4BW9
-
- Inchi: InChI=1S/C30H28N6O7S4/c1-25-21(40)35-19-27(13-8-4-6-10-15(13)31-19,17(38)29(35,46-44-25)23(42)33(25)2)28-14-9-5-7-11-16(14)32-20(28)36-22(41)26(12-37)34(3)24(43)30(36,18(28)39)47-45-26/h4-11,17-20,31-32,37-39H,12H2,1-3H3/t17-,18-,19+,20+,25-,26-,27+,28+,29-,30-/m0/s1
- InChI-Schlüssel: YABFNIMWFFFBHC-LRESJZTJSA-N
- Lächelt: CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SS9)CO)C)O
Berechnete Eigenschaften
- Genaue Masse: 712.09023195g/mol
- Monoisotopenmasse: 712.09023195g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 13
- Schwere Atomanzahl: 47
- Anzahl drehbarer Bindungen: 2
- Komplexität: 1560
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topologische Polaroberfläche: 267Ų
Experimentelle Eigenschaften
- Schmelzpunkt: 230-233° (dec)
- Spezifische Rotation: D21 +704.7° (c = 0.493 in dioxane)
(3S,5aR,10bS,11S,11aS)-11-hydroxy-10b-[(3R,5aS,10bS,11R,11aR)-11-hydroxy-3-(hydroxymethyl)-2-methyl-1,4-dioxo-1,2,3,4,5a,6-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indol-10b(11H)-yl]-2,3-dimethyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiop Sicherheitsinformationen
- Transportnummer gefährlicher Stoffe:1544
- Gefahrenklasse:6.1(b)
- PackingGroup:III
(3S,5aR,10bS,11S,11aS)-11-hydroxy-10b-[(3R,5aS,10bS,11R,11aR)-11-hydroxy-3-(hydroxymethyl)-2-methyl-1,4-dioxo-1,2,3,4,5a,6-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indol-10b(11H)-yl]-2,3-dimethyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiop Verwandte Literatur
-
Esther Quintanilla,Fabio di Lena,Peter Chen Chem. Commun., 2006, 4309-4311
-
3. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
52212-86-9 ((3S,5aR,10bS,11S,11aS)-11-hydroxy-10b-[(3R,5aS,10bS,11R,11aR)-11-hydroxy-3-(hydroxymethyl)-2-methyl-1,4-dioxo-1,2,3,4,5a,6-hexahydro-3,11a-epidithiopyrazino[1',2':1,5]pyrrolo[2,3-b]indol-10b(11H)-yl]-2,3-dimethyl-2,3,5a,6,10b,11-hexahydro-3,11a-epidithiop) Verwandte Produkte
- 28097-03-2(Chaetocin)
- 1226161-32-5(1-(Morpholine-4-sulfonyl)propan-2-amine)
- 1697408-96-0(Cyclobutanemethanol, 1-(aminomethyl)-α-ethyl-α-propyl-)
- 1806951-31-4(4-(Difluoromethyl)-3-iodo-2-nitropyridine-5-acetonitrile)
- 1046861-47-5(N-(2,2,2-trifluoroethyl)-1h-imidazole-1-carboxamide)
- 2228539-69-1(1-2-(3-methylpyridin-4-yl)propan-2-ylcyclopropan-1-amine)
- 1806816-26-1(3-Amino-4-(difluoromethyl)-2-hydroxypyridine-5-carboxaldehyde)
- 1699249-76-7(5-(1-methoxycyclobutyl)methyl-1,2,4-oxadiazole-3-carboxylic acid)
- 941973-95-1(N-(4-fluorophenyl)-2-{5-(2-fluorophenyl)methoxy-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide)
- 2411302-87-7(2-chloro-N-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)methylacetamide)
Empfohlene Lieferanten
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Wuhan Comings Biotechnology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
